4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Description
4-Acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a phenyl group at position 5 and an acetyl group at position 4 of the benzamide moiety. This compound belongs to the 1,3,4-oxadiazole class, which is widely studied for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. Microwave-assisted synthesis methods have been employed for analogous compounds, achieving high yields (41–91%) and eliminating the need for column purification, highlighting its synthetic efficiency .
Properties
IUPAC Name |
4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11(21)12-7-9-13(10-8-12)15(22)18-17-20-19-16(23-17)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZAVCDTGLIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of benzoyl hydrazine with substituted aldehydes in the presence of acetic acid, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ferric chloride or iodobenzenediacetate are sometimes employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially on the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, lead tetraacetate.
Reduction: Hydrazine, sodium borohydride.
Substitution: Various electrophiles under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. Research indicates that compounds containing the oxadiazole ring exhibit significant activity against various bacterial strains. For instance, a study demonstrated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus |
| Related Oxadiazoles | Antifungal | C. albicans |
Anticancer Properties
Oxadiazole derivatives have been investigated for their anticancer potential. A study on related compounds indicated that they could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in reducing inflammation markers in vitro. A notable study reported that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages .
| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
Case Study 1: Synthesis and Characterization
A detailed synthesis route for a related compound involving the oxadiazole moiety was documented, showcasing its preparation from phenyl hydrazine and various acetic derivatives. The characterization involved X-ray crystallography to confirm structural integrity and purity .
Case Study 2: Biological Evaluation
In a comparative study, several oxadiazole derivatives were evaluated for their biological activities. The results indicated that modifications at the benzamide position significantly influenced their potency against cancer cell lines .
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations
- In contrast, electron-donating groups (e.g., methoxy in 7f) may improve solubility but reduce binding affinity . The acetyl group in the target compound likely mimics the carbonyl functionalities in VNI and LMM5, which are critical for target engagement .
Synthesis Efficiency :
Antifungal and Antiparasitic Activity
- VNI and VFV: These derivatives exhibit nanomolar inhibitory potency against Trypanosoma cruzi CYP51, with VFV showing broader antiprotozoan activity due to a difluorobiphenyl substitution enhancing hydrophobic interactions .
- LMM5 and LMM11 : These sulfamoyl-containing analogs demonstrate antifungal activity against C. albicans, suggesting the sulfamoyl group’s role in targeting thioredoxin reductase .
Anticancer Activity
- 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (): This HDAC inhibitor shows IC₅₀ values of <10 µM against MCF-7 and MDA-MB-231 breast cancer cells, attributed to the amino propanamide side chain facilitating enzyme binding .
Spectroscopic and Physical Properties
- Melting Points : Compounds with rigid aromatic systems (e.g., 7f , 216–217°C) exhibit higher melting points than those with flexible side chains (e.g., 6c , 166–167°C) .
- IR Signatures : All compounds show characteristic C=O (amide, 1670–1690 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) peaks, confirming structural integrity .
Biological Activity
4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.31 g/mol. The compound features an acetyl group attached to a benzamide moiety and a phenyl-substituted oxadiazole ring, contributing to its pharmacological properties.
Antibacterial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A comparative study highlighted that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides show potent activity against various bacterial strains, including Staphylococcus aureus (MRSA). For instance, modifications in the structure of oxadiazoles led to minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against MRSA clinical isolates .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| HSGN-220 | 0.06 | Staphylococcus aureus |
| KKL-35 | 0.25 | Escherichia coli |
| HSGN-94 | 0.25 | MRSA |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been supported by studies indicating that similar compounds inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response as they catalyze the formation of prostaglandins. The inhibition of COX activity leads to reduced inflammation and pain.
Case Study:
In a laboratory setting, a derivative of this compound was tested for its anti-inflammatory effects in animal models. The results indicated a significant reduction in inflammatory markers when administered at doses ranging from 10 to 30 mg/kg .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been explored in various studies. Compounds with oxadiazole rings have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings:
In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through mitochondrial pathways and significantly reduced cell viability at concentrations above 20 µM .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory processes and bacterial growth.
- Membrane Disruption: Some derivatives have been shown to disrupt bacterial membranes, leading to cell death.
- Apoptosis Induction: In cancer cells, the compound triggers apoptotic pathways contributing to reduced tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
